An In-depth Technical Guide to 3-Cbz-amino-butylamine HCl: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Cbz-amino-butylamine HCl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Cbz-amino-butylamine hydrochloride (HCl). This compound, a valuable building block in medicinal chemistry and organic synthesis, is presented here with detailed experimental insights to support researchers in their scientific endeavors.
Chemical Properties
3-Cbz-amino-butylamine HCl, also known as benzyl (4-aminobutan-2-yl)carbamate hydrochloride, is a chiral compound available as both (S) and (R) enantiomers. The carboxybenzyl (Cbz) protecting group on one of the amine functionalities allows for selective reactions, making it a versatile intermediate in the synthesis of more complex molecules.[1]
Table 1: Chemical and Physical Properties of (S)-3-Cbz-amino-butylamine HCl
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₉ClN₂O₂ | |
| Molecular Weight | 258.75 g/mol | |
| CAS Number | 1414960-61-4 | |
| Physical Form | White Solid | |
| Purity | Typically ≥96% | |
| Melting Point | Not explicitly available in literature. General amine hydrochlorides have a wide range of melting points. | |
| Boiling Point | Not available. Decomposes upon strong heating. | |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Poorly soluble in non-polar organic solvents. | [2] |
Synthesis and Purification
The synthesis of 3-Cbz-amino-butylamine HCl typically involves the selective protection of one of the amino groups of a suitable butane-1,3-diamine precursor with benzyl chloroformate (Cbz-Cl).
Experimental Protocol: Synthesis of (S)-3-Cbz-amino-butylamine HCl
This protocol is a representative procedure for the Cbz protection of a primary amine.
Materials:
-
(S)-Butane-1,3-diamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) or another suitable solvent
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
Procedure:
-
Dissolve (S)-butane-1,3-diamine in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution to act as a base.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the cooled solution while stirring vigorously. The reaction is exothermic and the temperature should be maintained at 0-5 °C.[3]
-
Allow the reaction to stir at 0 °C for several hours, then warm to room temperature and stir overnight to ensure complete reaction.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Cbz-protected amine.
-
Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield (S)-3-Cbz-amino-butylamine HCl as a white solid.
Workflow for the Synthesis of (S)-3-Cbz-amino-butylamine HCl
Caption: Synthetic workflow for (S)-3-Cbz-amino-butylamine HCl.
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. For amine hydrochlorides that are insoluble in common organic solvents, a mixed solvent system or the use of an acidic solvent can be effective.[2]
Experimental Protocol: Recrystallization
-
Select a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For amine hydrochlorides, mixtures of alcohols (e.g., ethanol, isopropanol) and ethers (e.g., diethyl ether, MTBE) or esters (e.g., ethyl acetate) are often effective.
-
Dissolve the crude 3-Cbz-amino-butylamine HCl in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5]
-
Dry the crystals under vacuum to remove any residual solvent.
Logical Flow of Recrystallization
Caption: Recrystallization workflow for purification.
Analytical Characterization
Standard analytical techniques are used to confirm the identity and purity of 3-Cbz-amino-butylamine HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected chemical shifts are influenced by the electron-withdrawing nature of the Cbz group and the protonation of the free amine.
-
¹H NMR: Expect signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the methine proton adjacent to the Cbz group, and the methylene protons of the butyl chain. The NH and NH₃⁺ protons may appear as broad signals.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the butylamine backbone.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected.
Applications in Drug Development and Research
The Cbz protecting group is widely utilized in peptide synthesis and medicinal chemistry to selectively mask an amine functionality while other parts of the molecule are modified.[6] Diamines with one protected amine group, such as 3-Cbz-amino-butylamine HCl, are valuable intermediates for the synthesis of a variety of biologically active compounds.
The presence of a primary amine and a protected secondary amine in the same molecule allows for differential functionalization. This is particularly useful in the construction of complex molecules, including peptidomimetics, ligands for metal catalysts, and various heterocyclic structures.[1]
While specific signaling pathways involving 3-Cbz-amino-butylamine HCl are not documented, Cbz-protected amines are integral to the synthesis of compounds that may target a wide range of biological pathways. The free primary amine can be a key pharmacophore for interacting with biological targets.
Logical Relationship of Cbz-Protected Amines in Synthesis
Caption: Synthetic utility of 3-Cbz-amino-butylamine HCl.
Safety and Handling
3-Cbz-amino-butylamine HCl should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundation for researchers working with 3-Cbz-amino-butylamine HCl. The detailed information on its properties, synthesis, and potential applications is intended to facilitate its effective use in the laboratory and in the development of new chemical entities.
